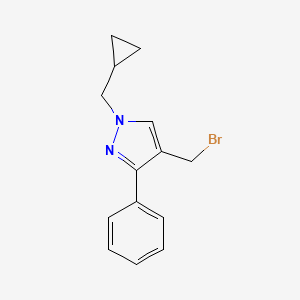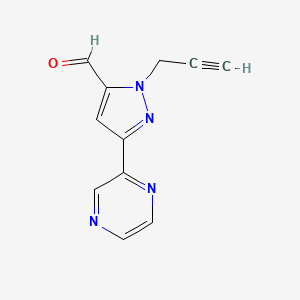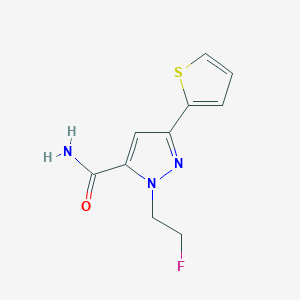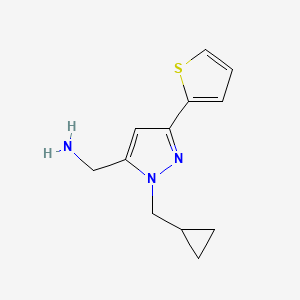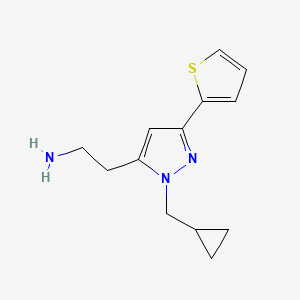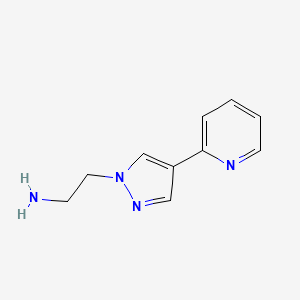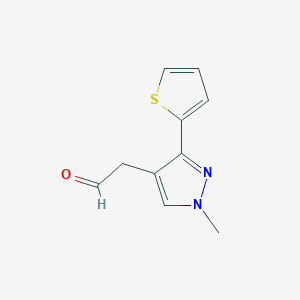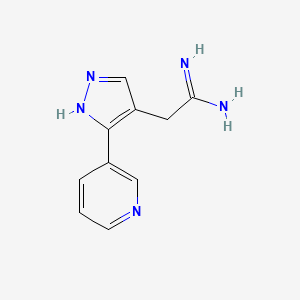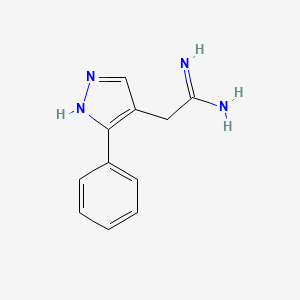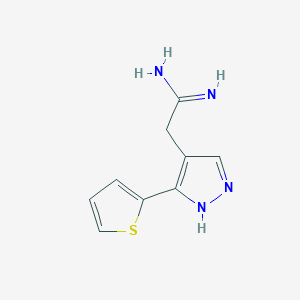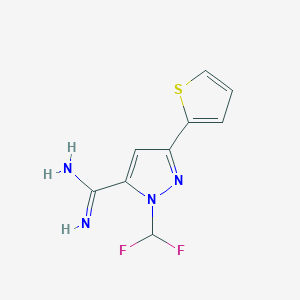
1-(ジフルオロメチル)-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボキシミダミド
概要
説明
The compound “1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a difluoromethyl group, a thiophen-2-yl group, and a carboximidamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, and the subsequent addition of the difluoromethyl, thiophen-2-yl, and carboximidamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar five-membered ring structure, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the difluoromethyl group might be susceptible to nucleophilic substitution reactions, while the carboximidamide group could potentially engage in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboximidamide group could enhance its solubility in polar solvents .科学的研究の応用
カンナビノイド-1 受容体拮抗作用
この化合物は、カンナビノイド-1 (CB1) 受容体の強力かつ選択的な拮抗剤としての可能性について研究されています 。CB1 受容体は、痛みの感覚、食欲、記憶など、さまざまな生理学的プロセスに関与しています。この受容体の拮抗剤は、肥満、依存症、その他の疾患の治療に役立つ可能性があります。
分子ドッキング研究
分子ドッキング研究では、このピラゾール誘導体は、CB1 受容体の不活性コンフォメーションに対して高い親和性を示すことが明らかになりました 。これは、この受容体を標的とする新しい薬理学的ツールや薬剤の開発における潜在的な利用を示唆しています。
量子化学計算
6-311G (d,p) 基底セットと組み合わせて DFT-D3 (B3LYP (+D3)) アプローチを用いることで、化合物の分子特性と CB1 受容体との相互作用が得られました 。このアプリケーションは、化合物の電子構造と反応性を理解するために不可欠です。
定量的構造活性相関 (QSAR) モデリング
この化合物を含む一連の 5-チオフェン-2-イル ピラゾール誘導体の生物学的活性をモデル化するために、QSAR 方程式が導出されました 。QSAR モデルは、新規化合物の生物学的活性を予測し、将来の薬物の設計を導くために不可欠です。
有機エレクトロニクスにおけるエレクトロスプレー
チオフェン誘導体は、さまざまな溶媒がエレクトロスプレーによる形態に与える影響を調べるために使用されてきました 。この研究は、形態の制御がデバイスの性能に不可欠である有機エレクトロニクスの分野にとって重要です。
設計と形態制御
溶媒特性は、チオフェン誘導体の形態を決定する上で主要な役割を果たすことが示されています 。このアプリケーションは、電子デバイスで使用するための特定の特性を持つ材料の合成にとって重要です。
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4S/c10-9(11)15-6(8(12)13)4-5(14-15)7-2-1-3-16-7/h1-4,9H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWQHGTGKMYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


